![molecular formula C14H8F3N3O2S B2599552 5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid CAS No. 929972-60-1](/img/structure/B2599552.png)
5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiophene ring, a phenyl ring with a trifluoromethyl group, and a 1,2,4-triazole ring attached to a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the thiophene and triazole rings. The trifluoromethyl group on the phenyl ring is an electron-withdrawing group, which could impact the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The electron-withdrawing trifluoromethyl group could make the phenyl ring less reactive towards electrophilic aromatic substitution. The thiophene ring might undergo electrophilic aromatic substitution more readily .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the carboxylic acid group could make it acidic. It might have a relatively high boiling point due to the potential for hydrogen bonding .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Derivatives of 1,2,4-triazole, including those incorporating thiophene and trifluoromethylphenyl groups, have been extensively studied for their potential in creating biologically active compounds. These compounds have demonstrated a wide range of activities, such as antimicrobial, anticancer, and antioxidant properties. For example, the synthesis of novel thiophene-containing compounds, which have shown promising antibacterial and antifungal activity, highlights the potential of these derivatives in developing new therapeutic agents (Mabkhot et al., 2017). Another study focused on the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as antimicrobial agents, indicating the versatility of the triazole core in medicinal chemistry applications (Jadhav et al., 2017).
Material Science and Sensing Applications
The structural properties of 1,2,4-triazole derivatives make them suitable for applications in material science, particularly in the development of metal-organic frameworks (MOFs) and luminescence sensing materials. A study on lanthanide metal–organic frameworks based on a 1,2,3-triazole-containing tricarboxylic acid ligand demonstrated their potential for luminescence sensing of metal ions and nitroaromatic compounds, showcasing the application of triazole derivatives in environmental monitoring and safety (Wang et al., 2016).
Organic Synthesis and Chemical Transformations
The versatility of 1,2,4-triazole derivatives is further exemplified in organic synthesis, where they serve as intermediates in the synthesis of complex molecules. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds highlights the role of these compounds in the preparation of peptidomimetics and biologically active compounds, illustrating the compound's significance in advancing synthetic methodologies (Ferrini et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-3-1-4-9(7-8)20-12(10-5-2-6-23-10)18-11(19-20)13(21)22/h1-7H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUALWDFCVYFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
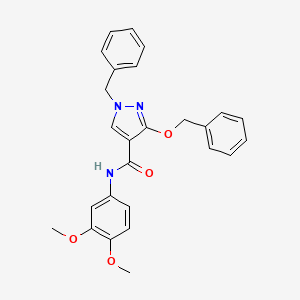
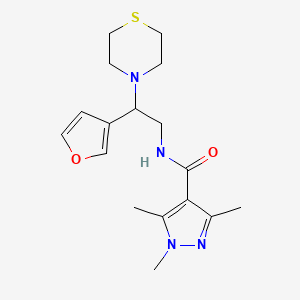

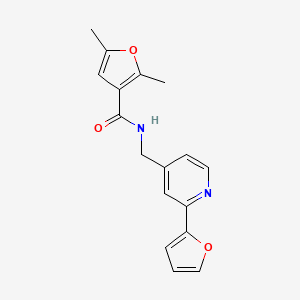
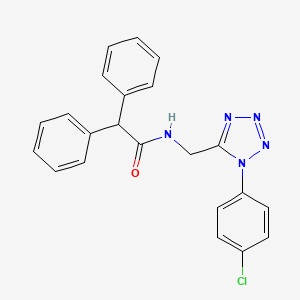
![[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B2599477.png)

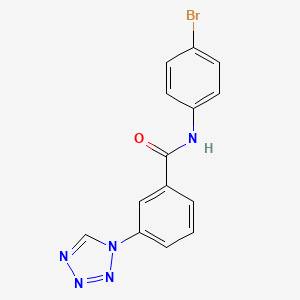

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B2599483.png)

![N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2599486.png)

![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)
